molecular formula C21H23Cl3N4 B560253 NBI 35965 hydrochloride CAS No. 1782228-59-4

NBI 35965 hydrochloride

Cat. No. B560253
CAS RN: 1782228-59-4
M. Wt: 437.793
InChI Key: LNYUWBPFYXPUIO-RSAXXLAASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NBI 35965 hydrochloride is a synthetic compound which is used in scientific research applications. It is a member of the class of compounds known as substituted benzimidazoles and has been studied for its potential therapeutic effects. NBI 35965 hydrochloride has been found to have a variety of biochemical and physiological effects, as well as a range of in vitro and in vivo applications. Finally, this paper will discuss the potential future directions of research on NBI 35965 hydrochloride.

Scientific Research Applications

  • Stress-induced Visceral Responses : NBI 35965 has been shown to blunt stress-induced visceral hyperalgesia and colonic motor function in rats. It inhibits dose-dependently [125I]sauvagine binding selectively at brain sites of CRF1 distribution, suggesting its role in modulating stress responses at a neural level (Million et al., 2003).

  • Mechanism of Action at CRF1 Receptors : Research has shown that NBI 35965 and similar nonpeptide antagonists interact with the CRF1 receptor, indicating their mechanism of action and potential therapeutic applications in regulating the CRF1 receptor, particularly relevant in conditions associated with stress and anxiety (Hoare et al., 2003).

  • Sex Differences in Stress Responsivity : A study found significant sex differences in the action of CRFr1 within the dorsal raphe nucleus in stress responsivity, with males showing robust behavioral responses to NBI 35965 and CRF, whereas females were minimally responsive. This suggests a potential role of NBI 35965 in understanding and treating stress-related affective disorders, which may differ between sexes (Howerton et al., 2014).

  • Role in Stress-Induced Opioid Reinstatement : NBI 35965 has been shown to play a role in stress-induced reinstatement of morphine-conditioned place preference, suggesting its involvement in the modulation of the serotonergic system and stress-induced negative affective state (Li et al., 2020).

  • Development of CRF1 Antagonists : The synthesis and development of NBI 35965 as a tricyclic CRF1 antagonist with high-affinity binding and functional antagonism at CRF1 receptors highlight its potential therapeutic application in treating stress and anxiety-related disorders (Gross et al., 2005).

properties

IUPAC Name

(10S)-9-(cyclopropylmethyl)-3-(2,4-dichlorophenyl)-10-ethyl-6-methyl-1,2,5,9-tetrazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22Cl2N4.ClH/c1-3-15-11-27-21-18(26(15)10-13-4-5-13)8-12(2)24-20(21)19(25-27)16-7-6-14(22)9-17(16)23;/h6-9,13,15H,3-5,10-11H2,1-2H3;1H/t15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNYUWBPFYXPUIO-RSAXXLAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2C3=C(N1CC4CC4)C=C(N=C3C(=N2)C5=C(C=C(C=C5)Cl)Cl)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CN2C3=C(N1CC4CC4)C=C(N=C3C(=N2)C5=C(C=C(C=C5)Cl)Cl)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23Cl3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10849508
Record name (7S)-6-(Cyclopropylmethyl)-2-(2,4-dichlorophenyl)-7-ethyl-4-methyl-7,8-dihydro-6H-1,3,6,8a-tetraazaacenaphthylene--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10849508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

603151-83-3
Record name (7S)-6-(Cyclopropylmethyl)-2-(2,4-dichlorophenyl)-7-ethyl-4-methyl-7,8-dihydro-6H-1,3,6,8a-tetraazaacenaphthylene--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10849508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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